![molecular formula C23H24N4O4S B2476191 N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide CAS No. 1113102-16-1](/img/structure/B2476191.png)
N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide, also known as BFPPIP, is a novel compound that has been synthesized and researched for its potential applications in the field of medicine. This compound is of great interest to researchers due to its unique chemical structure and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic and DNA Cleavage Studies
A study by Kambappa et al. (2017) synthesized a series of novel carboxamide derivatives, including compounds structurally related to N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide. These derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents due to their ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).
Antipsychotic Agent Evaluation
In the research by Norman et al. (1996), heterocyclic analogues of carboxamides were evaluated for their potential as antipsychotic agents. The study included structures related to this compound, and found that some derivatives showed potent in vivo activities, hinting at their possible use in antipsychotic medication (Norman et al., 1996).
Microwave Assisted Synthesis and Antibacterial Activity
A study by Merugu et al. (2010) focused on the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, related to the compound . This research highlights the antibacterial activity of these compounds, demonstrating their potential use in the treatment of bacterial infections (Merugu et al., 2010).
Anti-Hyperglycemic Evaluation
Moustafa et al. (2021) synthesized novel carboximidamides derived from cyanamides linked with pyrimidine moiety, structurally related to this compound. Their research demonstrated a significant decrease in serum glucose levels, suggesting potential use in anti-hyperglycemic treatments (Moustafa et al., 2021).
Antituberculosis Activity
A study by Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, including compounds similar to this compound. These compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Jeankumar et al., 2013).
Analgesic Activity Study
The research by Nie et al. (2020) involved chemical modification of compounds structurally related to this compound, exploring their potential as analgesic agents. This study adds to the understanding of the analgesic properties of such compounds (Nie et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-5-31-15-8-6-14(7-9-15)24-19(28)13-32-23-25-20-17-12-16(30-4)10-11-18(17)26(2)21(20)22(29)27(23)3/h6-12H,5,13H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEACOYWVYGPMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.